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Compound of Interest

Compound Name: 4-Phenylcyclohexanone

Cat. No.: B041837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4-phenylcyclohexanone (CAS No. 4894-75-1; Formula: C12H140;
Molecular Weight: 174.24 g/mol ). The document presents detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition. This information is crucial for the
identification, characterization, and quality control of 4-phenylcyclohexanone in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-
phenylcyclohexanone.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for 4-Phenylcyclohexanone.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
7.35-7.15 Multiplet 5H
(CeH5s)
_ Methine proton (CH-
3.05-2.95 Multiplet 1H
Ph)
] Methylene protons o
2.60-2.20 Multiplet 4H
to C=0
) Methylene protons 3
2.10-1.80 Multiplet 4H

to C=0

Note: Data acquired in CDCls at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 4-Phenylcyclohexanone.

Chemical Shift (6) ppm

Assignment

211.0 Carbonyl carbon (C=0)

144.8 Quaternary aromatic carbon (C-ipso)
128.6 Aromatic carbons (C-ortho/C-meta)
126.6 Aromatic carbon (C-para)

44.8 Methine carbon (CH-Ph)

41.3 Methylene carbons a to C=0

34.2 Methylene carbons 3 to C=0

Note: Data acquired in CDCIs at 100 MHz. Chemical shifts are referenced to the solvent peak

(CDClIs at 77.16 ppm).

IR Data
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Table 3: FT-IR Spectroscopic Data for 4-Phenylcyclohexanone.

Wavenumber (cm~?) Intensity Assignment

3050 - 3020 Medium Aromatic C-H stretch
2950 - 2850 Strong Aliphatic C-H stretch
1715 Strong C=0 stretch (ketone)
1600, 1495, 1450 Medium Aromatic C=C stretch
760. 700 Strong C-H out-of-plane bend

(monosubstituted benzene)

Note: Spectrum acquired from a KBr pellet.

Mass Spectrometry Data

Table 4: EI-MS Data for 4-Phenylcyclohexanone.

m/z Relative Intensity (%) Assignment

174 100 [M]* (Molecular lon)
117 65 [M - CaH-O]*

104 95 [CsHs]*

91 70 [C7H7]* (Tropylium ion)
77 40 [CeHs]* (Phenyl ion)

Note: Data obtained by Electron lonization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 4-phenylcyclohexanone (approximately 10-20 mg) was
dissolved in deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR
tube.

Instrumentation and Parameters:

o Spectrometer: Bruker Avance 400 or equivalent, operating at 400 MHz for *H and 100 MHz
for 13C nuclei.

e 'HNMR:
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Acquisition Time: 1.5 s

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting
spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm for tH NMR and the residual solvent peak of CDCls at 77.16 ppm for 13C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Approximately 1-2 mg of 4-phenylcyclohexanone was finely ground with 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

e The homogenous mixture was then transferred to a pellet-pressing die.

o Apressure of 8-10 tons was applied for several minutes to form a transparent or semi-
transparent pellet.

Instrumentation and Parameters:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically
subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer
via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a
capillary column suitable for separating compounds of this volatility was used.

Instrumentation and Parameters:

Mass Spectrometer: Agilent GC-MS system or equivalent.

lonization Method: Electron lonization (EI).

Electron Energy: 70 eV.

lon Source Temperature: 230 °C.

Mass Range: m/z 40-400.
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Data Processing: The mass spectrum was recorded and processed to identify the molecular
ion and major fragment ions. The relative intensities were calculated with respect to the base
peak (100%).

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-phenylcyclohexanone.
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Caption: Workflow for the spectroscopic analysis of 4-Phenylcyclohexanone.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041837#spectroscopic-data-of-4-
phenylcyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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